5-cyclopropyl-1-phenyl-1H-pyrazole-3-carboxylic acid
説明
特性
CAS番号 |
1226264-92-1 |
|---|---|
分子式 |
C13H12N2O2 |
分子量 |
228.25 g/mol |
IUPAC名 |
5-cyclopropyl-1-phenylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C13H12N2O2/c16-13(17)11-8-12(9-6-7-9)15(14-11)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,16,17) |
InChIキー |
PMZROFPNVPELQA-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=CC(=NN2C3=CC=CC=C3)C(=O)O |
純度 |
95 |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-1-phenyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropyl hydrazine with phenylacetic acid derivatives under acidic conditions to form the pyrazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process generally includes:
- Formation of the pyrazole ring through cyclization reactions.
- Introduction of the cyclopropyl and phenyl groups via substitution reactions.
- Oxidation to introduce the carboxylic acid functionality.
化学反応の分析
Types of Reactions
5-cyclopropyl-1-phenyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the pyrazole ring to more oxidized derivatives.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of pyrazole-3-carboxylic acid derivatives.
Reduction: Formation of pyrazole-3-methanol derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
科学的研究の応用
5-cyclopropyl-1-phenyl-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and agrochemicals.
作用機序
The mechanism of action of 5-cyclopropyl-1-phenyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of cyclooxygenase enzymes, reducing inflammation.
類似化合物との比較
3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS: 912451-06-0)
- Molecular formula : C₈H₁₀N₂O₂
- Key difference : Replaces the phenyl group at the 1-position with a methyl group.
5-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid (CAS: 63237-88-7)
- Molecular formula : C₁₁H₁₀N₂O₂
- Key difference : Substitutes the cyclopropyl group at the 5-position with a methyl group.
- Impact : The methyl group offers simpler synthetic accessibility but lacks the conformational rigidity of the cyclopropyl ring, which may affect binding affinity in target proteins .
5-(2-Furyl)-1-phenyl-1H-pyrazole-3-carboxylic acid (CAS: 100537-55-1)
- Molecular formula : C₁₄H₁₀N₂O₃
- Key difference : Replaces cyclopropyl with a furyl group at the 5-position.
- This modification may enhance solubility in polar solvents .
1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid (CAS: 5744-59-2)
- Molecular formula : C₇H₁₀N₂O₂
- Key difference : Features ethyl and methyl groups at the 1- and 5-positions, respectively.
Key Observations
- Steric Effects : The cyclopropyl group in the target compound introduces ring strain and rigidity, which can enhance binding specificity in enzyme active sites compared to linear alkyl substituents .
- Electronic Effects : The phenyl group at the 1-position provides electron-withdrawing effects, stabilizing the pyrazole ring and influencing the acidity of the carboxylic acid group (pKa ~3-4) .
- Synthetic Challenges : Introducing cyclopropyl groups often requires specialized reagents (e.g., cyclopropanation agents), whereas methyl or ethyl analogs are more straightforward to synthesize .
生物活性
5-Cyclopropyl-1-phenyl-1H-pyrazole-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications, supported by relevant data and case studies.
The compound has the following chemical characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 186.20 g/mol
- CAS Number : 1226264-92-1
- Physical State : Solid, typically appearing as a white to off-white powder.
Synthesis
The synthesis of 5-cyclopropyl-1-phenyl-1H-pyrazole-3-carboxylic acid can be achieved through various methods, including cyclization reactions involving hydrazine derivatives and carboxylic acid precursors. The general synthetic route involves:
- Formation of the Pyrazole Ring : Reacting cyclopropyl ketones with phenylhydrazine.
- Carboxylation : Using carbon dioxide or carboxylic acid derivatives to introduce the carboxylic acid functionality at the 3-position of the pyrazole ring.
Antimicrobial Activity
Research indicates that pyrazole derivatives, including 5-cyclopropyl-1-phenyl-1H-pyrazole-3-carboxylic acid, exhibit significant antimicrobial activity. A study demonstrated that compounds within this class showed effective inhibition against various bacterial strains, including E. coli and S. aureus. The mechanism is believed to involve interference with bacterial cell wall synthesis and function .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In vitro assays revealed that it could inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in the inflammatory response. For instance, a derivative exhibited up to 85% inhibition of TNF-alpha at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Anticancer Potential
Preliminary studies suggest that 5-cyclopropyl-1-phenyl-1H-pyrazole-3-carboxylic acid may possess anticancer activity. In vitro tests on human cancer cell lines indicated that it could induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell proliferation and survival .
Neuraminidase Inhibition
A notable application of pyrazole derivatives is their potential as neuraminidase inhibitors, which are vital in treating viral infections such as influenza. Compounds similar to 5-cyclopropyl-1-phenyl-1H-pyrazole-3-carboxylic acid have shown promising results in inhibiting neuraminidase activity, suggesting a role in antiviral therapy .
Case Studies and Research Findings
Q & A
Basic: What are the recommended synthetic routes for 5-cyclopropyl-1-phenyl-1H-pyrazole-3-carboxylic acid, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or cyclization of pre-functionalized pyrazole intermediates. Key steps include:
- Cyclopropane introduction : Use cyclopropyl boronic acids or cross-coupling reactions to attach the cyclopropyl group to the pyrazole core .
- Carboxylic acid formation : Hydrolysis of ester intermediates (e.g., ethyl esters) under acidic or basic conditions .
Optimization strategies :- Temperature control : Maintain 60–80°C during cyclization to minimize side reactions.
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for cyclopropane attachment .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
Advanced: How can researchers resolve contradictions in NMR data when assigning regiochemistry to the pyrazole ring?
Methodological Answer:
Regiochemical ambiguity arises due to tautomerism in pyrazole derivatives. To resolve this:
- 2D NMR (COSY, HSQC) : Correlate proton-proton and proton-carbon couplings to map substituent positions .
- X-ray crystallography : Definitive structural assignment via crystal structure analysis (e.g., bond angles and torsion angles) .
- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values for tautomeric forms .
Basic: What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles .
- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Store in airtight containers at 2–8°C to prevent degradation .
Advanced: How can the compound’s stability under varying pH and temperature be systematically analyzed?
Methodological Answer:
- Accelerated stability studies :
- Kinetic modeling : Calculate degradation rate constants (k) and half-life (t₁/₂) using Arrhenius equations .
Basic: Which analytical techniques are most reliable for assessing purity, and what challenges arise?
Methodological Answer:
- HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) resolve polar impurities. Challenges include peak tailing due to carboxylic acid ionization .
- Melting point analysis : Compare experimental values (e.g., 150–152°C) with literature to detect solvates or polymorphs .
- Elemental analysis : Acceptable C/H/N deviation ≤0.4% indicates high purity. Hydrate formation may skew results .
Advanced: How can molecular docking studies elucidate interactions with biological targets like cyclooxygenase-2 (COX-2)?
Methodological Answer:
- Target preparation : Retrieve COX-2 crystal structure (PDB ID: 5KIR). Remove water molecules and add polar hydrogens .
- Ligand preparation : Optimize the compound’s geometry using molecular mechanics (MMFF94 force field).
- Docking software : Use AutoDock Vina with a grid box centered on the active site. Validate protocols with co-crystallized ligands .
- Analysis : Prioritize binding poses with hydrogen bonds to Arg120 and hydrophobic interactions with Tyr355 .
Basic: What are key considerations for designing in vitro assays to evaluate anti-inflammatory activity?
Methodological Answer:
- Cell lines : Use RAW264.7 macrophages or human peripheral blood mononuclear cells (PBMCs) .
- Dose range : Test 1–100 µM concentrations to determine IC₅₀ values for COX-2 inhibition.
- Controls : Include celecoxib (positive control) and vehicle (DMSO <0.1%) .
- Endpoint assays : Measure prostaglandin E₂ (PGE₂) via ELISA or nitric oxide (NO) via Griess reagent .
Advanced: How to address discrepancies in reported IC₅₀ values across studies?
Methodological Answer:
- Source analysis : Compare assay conditions (e.g., enzyme source, incubation time). Recombinant human COX-2 yields more consistent data than cell lysates .
- Statistical reconciliation : Apply meta-analysis tools (e.g., random-effects models) to aggregate data and identify outliers .
- Experimental replication : Repeat assays under standardized conditions (pH 7.4, 37°C) with triplicate measurements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
